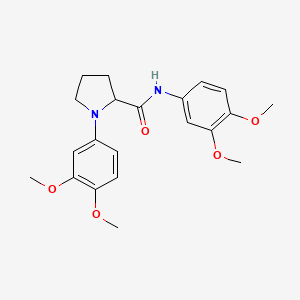

N,1-bis(3,4-dimethoxyphenyl)prolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, primarily focusing on amide formation, aromatic nucleophilic substitution, and the condensation of different aromatic and aliphatic moieties. For instance, one related compound was synthesized using ethan-1-amine and flurbiprofen in a single step, indicating a straightforward synthesis approach that might be applicable to N,1-bis(3,4-dimethoxyphenyl)prolinamide (Manolov et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds shows significant variations depending on the nature and position of substituents. For example, bis(2,6-dimethoxyphenyl)nitramine exhibits nearly planar configurations around its central bonds (Heuer et al., 1989). This suggests that the N,1-bis(3,4-dimethoxyphenyl)prolinamide might also exhibit distinct planarity or non-planarity in its structure.

Chemical Reactions and Properties

Compounds similar to N,1-bis(3,4-dimethoxyphenyl)prolinamide participate in various chemical reactions, including condensation and alkylation, leading to the formation of complex structures. Their chemical properties are influenced by the presence of functional groups such as amide and methoxy groups, which could affect their reactivity and interaction with other chemical entities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior under different conditions. Although specific data for N,1-bis(3,4-dimethoxyphenyl)prolinamide is not available, related structures show diverse physical characteristics based on their molecular configurations and interactions within crystals (Shabir et al., 2020).

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

N,1-bis(3,4-dimethoxyphenyl)prolinamide derivatives have been extensively studied for their roles in catalysis, particularly in direct asymmetric aldol reactions. These compounds serve as efficient organocatalysts, facilitating reactions that yield products with high enantioselectivity. For instance, l-prolinamide derivatives, closely related to N,1-bis(3,4-dimethoxyphenyl)prolinamide, have shown remarkable catalytic abilities in aldol reactions, producing aldol products with excellent yields and enantioselectivities. This highlights the potential of N,1-bis(3,4-dimethoxyphenyl)prolinamide derivatives in synthetic organic chemistry, providing pathways to synthesize complex organic molecules with precise control over their stereochemistry (Guangning Ma, Yunping Zhang, & M. Shi, 2007). Furthermore, C2-symmetric bisprolinamide, a molecule structurally related to N,1-bis(3,4-dimethoxyphenyl)prolinamide, has been identified as a highly efficient and enantioselective catalyst for aldol reactions, showcasing the utility of such compounds in enhancing reaction efficiencies and selectivities (Sampak Samanta, Jinyun Liu, Rajasekhar Dodda, & Cong-Gui Zhao, 2005).

Antioxidant Properties

Research into the antioxidant properties of compounds structurally related to N,1-bis(3,4-dimethoxyphenyl)prolinamide has provided insights into their potential for protecting biological systems from oxidative stress. Studies on diphenylmethane derivatives, including those with bromination patterns similar to the methoxy groups in N,1-bis(3,4-dimethoxyphenyl)prolinamide, have demonstrated significant antioxidant and radical scavenging activities. These activities suggest that N,1-bis(3,4-dimethoxyphenyl)prolinamide derivatives could be explored for their protective effects against oxidative damage in various biological and environmental systems (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, & E. Şahin, 2010).

Electro-optic and Photophysical Properties

The exploration of N,1-bis(3,4-dimethoxyphenyl)prolinamide derivatives in the realm of electro-optic materials has unveiled their potential in developing advanced photonic and electronic devices. For example, donor-acceptor polymeric materials employing structural motifs related to N,1-bis(3,4-dimethoxyphenyl)prolinamide have shown promising electrochromic properties, indicating their applicability in smart windows, displays, and NIR electrochromic devices. These studies reveal the compound's potential in contributing to the development of materials with tunable optical properties for various technological applications (H Zhao, Yuanyuan Wei, Jinsheng Zhao, & Min Wang, 2014).

Safety and Hazards

Orientations Futures

The future directions for the study of “N,1-bis(3,4-dimethoxyphenyl)prolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The compound (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized for the first time recently, indicating ongoing interest in this class of compounds .

Propriétés

IUPAC Name |

N,1-bis(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-25-17-9-7-14(12-19(17)27-3)22-21(24)16-6-5-11-23(16)15-8-10-18(26-2)20(13-15)28-4/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIHXHLFZJBPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)

![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)